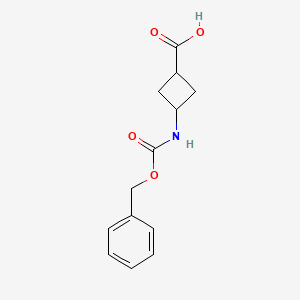

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with a 1,3,2-dioxaborolane structure are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically stable and can be handled under normal laboratory conditions .

Synthesis Analysis

The synthesis of these compounds often involves borylation reactions . For example, a compound with a similar structure, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, has been synthesized through Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as FT-IR, NMR spectroscopy, and mass spectroscopy . X-ray diffraction can also be used to study the crystal structure .Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . They can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a melting point of 49.0 to 53.0 °C and is soluble in methanol .Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic acids and esters are pivotal in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction. This compound could serve as a reagent to form C-C bonds with various organic halides, aiding in the synthesis of complex organic molecules .

Chemical Biology Probes

Due to their ability to form reversible covalent bonds with sugars and other diols, compounds like 4-Cyanoindole-2-boronic acid pincol ester can be used as probes or sensors in chemical biology. They can help in studying biological processes involving carbohydrates .

Therapeutic Drugs

Boronic acids have found applications as therapeutic agents. This compound may have potential as a lead compound or intermediate in the development of new drugs due to its boronic acid moiety’s ability to interact with various biological targets .

Glucose Sensing

Boronic acids’ affinity for diols makes them suitable for glucose sensing applications. This compound could be utilized in the design of glucose sensors that are critical for diabetes management .

Insulin Delivery Systems

In diabetes care, boronic acid derivatives can be used to create insulin delivery systems that respond to glucose levels. The compound’s boronic acid group could be instrumental in developing such responsive delivery systems .

Dopamine Sensors

The boronic acid group’s interaction with diols can extend to sensing other biological molecules like dopamine, which is vital for neurological function monitoring .

Cell Growth Supports

Boronic acid polymers can support cell growth by providing a scaffold that mimics the extracellular matrix. This compound could contribute to tissue engineering and regenerative medicine by forming part of such scaffolds .

BNCT Agents

Boron Neutron Capture Therapy (BNCT) is an innovative cancer treatment method that uses boron-containing compounds. This compound’s boron moiety might be explored for its potential in BNCT applications .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-10(9-17)6-5-7-12(11)18-13/h5-8,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJHPYXWEQOLBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682229 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |

CAS RN |

1256359-19-9 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B566981.png)

![3-Bromoimidazo[1,2-A]pyridin-8-amine](/img/structure/B566982.png)

![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)

![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)